molecular formula C8H6N2O2 B1266437 4-Methyl-2-nitrobenzonitrile CAS No. 26830-95-5

4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437
CAS No.: 26830-95-5
M. Wt: 162.15 g/mol
InChI Key: QGBSLPHQCUIZKK-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Methyl-2-nitrobenzonitrile is involved in various chemical synthesis and reaction processes. Studies have shown its participation in the formation of 1,4-dienes through the nitration of dimethylbenzonitriles and subsequent rearrangements. This process leads to the formation of nitroacetoxy adducts, demonstrating the compound's role in complex chemical transformations (Fischer & Greig, 1973).

Thermophysical Properties

Research on the thermophysical properties of nitrobenzonitriles, including isomers of this compound, has been conducted. Studies using differential scanning calorimetry have explored phase transitions, heat capacities, and enthalpies, providing valuable data for understanding the compound's behavior under different temperature conditions (Jiménez et al., 2002).

Organic Chemistry and Catalysis

This compound has applications in organic chemistry, particularly in the context of catalysis. For instance, its hydrogenation using Raney nickel catalyst showcases the compound's reactivity and potential utility in synthesizing primary amines and other intermediates (Koprivova & Červený, 2008).

Material Science and Nanotechnology

In material science and nanotechnology, this compound has been studied for its interactions with nanoparticles. Research focusing on surface-enhanced Raman scattering (SERS) and density functional theory (DFT) has provided insights into its adsorption and reactivity on various nanoparticle surfaces, such as Ag and Ag/Pd (Muniz-Miranda et al., 2008).

Solubility and Solvent Interactions

The solubility of this compound in different solvent mixtures has been experimentally determined, offering critical data for its use in various solvent systems. This research is essential for understanding its behavior in diverse chemical environments (Wanxin et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of nitrobenzonitriles, including this compound, have been conducted to understand their molecular structures better. This research, often using techniques like microwave spectroscopy, sheds light on the electronic effects of substituents and their influence on the molecule's overall structure (Graneek et al., 2018).

Nonlinear Optical Properties

This compound has been studied for its nonlinear optical properties. Research in this area focuses on crystal growth, characterization, and the assessment of second harmonic generation efficiency, making it a candidate for various optical applications (Bhuvaneswari et al., 2018).

Properties

IUPAC Name

4-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSLPHQCUIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181322
Record name 2-Nitro-4-toluonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26830-95-5
Record name 4-Methyl-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26830-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-toluonitrile
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Record name 26830-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60828
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Record name 2-Nitro-4-toluonitrile
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Record name 2-nitro-4-toluonitrile
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Synthesis routes and methods I

Procedure details

11.75 g (77.2 mmol) of 4-methyl-2-nitroaniline underwent a Sandmeyer reaction in a conventional process by diazotization and substitution with NaCN and CuSO4 to give 9.6 g of crude 4-methyl-2-nitrobenzonitrile. 1H-NMR (DMSO-d6, δ in ppm): 8.25 (1H), 8.05 (1H), 7.80 (1H), 2.50 (3H)
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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